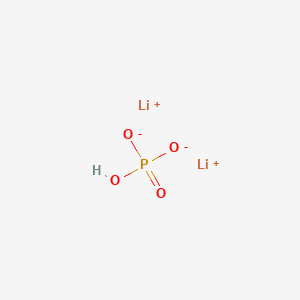

Dilithium hydrogen phosphate

Description

Contextualization of Hydrogen Phosphate (B84403) Chemistry in Advanced Materials Science

Hydrogen phosphate chemistry is a cornerstone of advanced materials science, offering a versatile platform for creating materials with unique structural and functional properties. The presence of hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) groups within a material's structure is critical. These groups can form extensive and robust hydrogen bond networks, often involving water molecules, which significantly influence the material's properties. nih.gov This structural role is fundamental in various materials, including amorphous calcium phosphates, where hydrogen phosphate species are key to their formation and stability. rsc.org

The ability of metal phosphates to form diverse architectures—ranging from one-dimensional polymers and layered frameworks to complex three-dimensional open-framework structures—makes them a subject of intense research. nih.govkku.ac.th This structural versatility allows for the tuning of properties for specific applications. Materials based on metal phosphates are widely investigated for their potential in catalysis, ion exchange, and optoelectronics. kku.ac.thredalyc.org For instance, layered metal(IV) phosphates, such as zirconium hydrogen phosphate, are well-known for their applications as solid-state proton conductors and heterogeneous catalysts, driven by the mobility of protons within their hydrogen-bonded layers. nih.govkku.ac.thacs.org

Historical Trajectory of Research on Related Divalent Metal Hydrogen Phosphates

The scientific investigation of metal hydrogen phosphates has a long history, with systematic studies on the thermal aggregation reactions of both alkali and divalent metal hydrogen phosphates dating back to the early 1950s. dtic.mil This foundational work sought to understand the behavior of these compounds at elevated temperatures, which is crucial for the synthesis of aggregated phosphate species used in various industries.

Research into divalent transition metal phosphates has revealed their significant structural diversity. nih.gov These compounds are known to form a wide array of structures, from simple chains to complex frameworks, often synthesized using organic molecules that act as structure-directing agents or templates. nih.gov The interaction between divalent metal ions and phosphate groups is also a critical area of study in biochemistry, where these ions play a crucial catalytic role in enzymes that process phosphate-containing substrates. pnas.org In materials science, this interaction is harnessed to create functional materials. For example, titanium phosphate-based ion-exchangers have been developed for the sorption of divalent metal ions from wastewater, with their efficiency depending on the structural characteristics of the phosphate matrix. diva-portal.org Similarly, the formation of cobalt and hydrogen phosphate-based microstructures has been explored for applications in catalysis and optics. redalyc.org

Scope and Significance of Contemporary Dilithium (B8592608) Hydrogen Phosphate Investigations

Contemporary research on dilithium hydrogen phosphate (Li₂HPO₄) is largely driven by its significance in the field of energy storage. The compound is recognized as an important precursor and component in the development of materials for lithium-ion batteries. brainly.com Its primary role is in the synthesis of lithium-containing ceramics, glasses, and advanced cathode materials, where its incorporation can enhance ionic conductivity, a critical property for solid-state electrolytes. brainly.comvulcanchem.com

The scope of current investigations into this compound encompasses its synthesis, structural characterization, and application development.

Synthesis and Production: Researchers are exploring various synthetic routes to produce high-purity this compound. Methods such as hydrothermal synthesis are employed to create crystalline powders for use in electrode materials. bac-lac.gc.cagoogle.com Patented methods focus on optimizing reaction conditions, such as pH control and extractive crystallization, to simplify synthesis steps and make the process suitable for industrial-scale production. google.com

Structural Analysis: While direct and complete crystallographic data for this compound itself is limited, its structure is often inferred from detailed studies of analogous systems. vulcanchem.com Research has focused on structurally related compounds like dilithium scandium (monophosphate-monohydrogenmonophosphate), Li₂Sc[(PO₄)(HPO₄)], and its indium analogue, Li₂In[(PO₄)(HPO₄)]. researchgate.netresearchgate.net These compounds feature a three-dimensional framework built from corner-sharing ScO₆ (or InO₆) octahedra and phosphate tetrahedra, creating channels where lithium cations reside. researchgate.netresearchgate.net This structural model suggests that this compound likely possesses a framework of isolated phosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) tetrahedra. vulcanchem.com

Applications in Materials Science: The principal application being investigated is its use as a lithium and phosphorus source for producing other functional materials, notably lithium iron phosphate (LiFePO₄), a prominent cathode material for lithium-ion batteries. bac-lac.gc.cagoogle.com Beyond batteries, its derivatives are explored as catalysts in organic reactions. vulcanchem.com More recent research has also begun to examine its potential in nanocomposites for high-performance supercapacitors, indicating an expanding scope of applications. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | HLi₂O₄P (or Li₂HPO₄) | brainly.comvulcanchem.comnih.govalfa-chemistry.com |

| Molecular Weight | ~109.9 g/mol | vulcanchem.com |

| Common Applications | Precursor for battery materials, Catalyst | brainly.comvulcanchem.com |

Table 2: Crystallographic Data of Compounds Structurally Related to this compound

| Compound | Crystal System | Space Group | Lattice Parameters | Source(s) |

| Li₂Sc[(PO₄)(HPO₄)] | Monoclinic | P12₁/n1 | a = 4.858(1) Å, b = 8.199(1) Å, c = 7.668(2) Å, β = 104.111(8)° | researchgate.net |

| Li₂In[(PO₄)(HPO₄)] | Monoclinic | P12₁/n1 | a = 4.8345(7) Å, b = 8.236(1) Å, c = 7.728(1) Å, β = 103.466(7)° | vulcanchem.comresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

33943-39-4 |

|---|---|

Molecular Formula |

HLi2O4P |

Molecular Weight |

109.9 g/mol |

IUPAC Name |

dilithium;hydrogen phosphate |

InChI |

InChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

REKWWOFUJAJBCL-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].OP(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Dilithium Hydrogen Phosphate

Solution-Based Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of dilithium (B8592608) hydrogen phosphate (B84403) due to the homogeneity of the reaction medium, which allows for precise control over stoichiometry and reaction conditions. These approaches can be broadly categorized into co-precipitation and crystallization, hydrothermal and solvothermal techniques, and room-temperature protocols.

Co-precipitation and Crystallization Mechanisms

Co-precipitation is a common and straightforward method for synthesizing dilithium hydrogen phosphate. This technique involves the simultaneous precipitation of the desired compound from a solution containing its constituent ions. The process typically begins with the reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with phosphoric acid (H₃PO₄). ontosight.ai The resulting solution is then induced to precipitate, often by adjusting the pH or temperature.

The fundamental chemical reaction can be represented as: 2LiOH + H₃PO₄ → Li₂HPO₄ + 2H₂O

The mechanism of co-precipitation involves the formation of a supersaturated solution, followed by nucleation and crystal growth. The morphology and particle size of the resulting this compound can be influenced by factors such as reactant concentrations, pH, temperature, and the rate of addition of the precipitating agent. For instance, the synthesis of dilithium zinc hydrogen phosphate monohydrate (Li₂Zn(HPO₄)₂·H₂O) has been achieved through a co-precipitation method at ambient temperature. researchgate.net Similarly, other mixed metal phosphates have been synthesized using this technique, highlighting its versatility. researchgate.net

Crystallization from a solution is another key aspect. After the initial precipitation, the solid can be redissolved and recrystallized to improve purity and obtain well-defined crystals. The slow evaporation of a highly acidic aqueous solution at room temperature has been shown to yield colorless, block-shaped crystals of a new polymorph of dilithium bis(dihydrogen phosphate), Li₂(H₂PO₄)₂. iucr.org

| Method | Reactants | Conditions | Outcome | Reference |

| Co-precipitation | Lithium Hydroxide, Phosphoric Acid | Ambient Temperature | This compound | ontosight.ai |

| Co-precipitation | Zinc Acetylacetonate (B107027) Monohydrate, Phosphoric Acid, Lithium Hydroxide Monohydrate | Ambient Temperature | Dilithium Zinc Hydrogen Phosphate Monohydrate | researchgate.net |

| Crystallization | Lithium Carbonate, Gallium Oxide, Phosphoric Acid, Distilled Water | Room Temperature (slow evaporation from acidic liquid) | Dilithium bis(dihydrogen phosphate) crystals | iucr.org |

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis methods involve carrying out chemical reactions in a closed system, such as a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. iucr.org In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other non-aqueous solvents. rsc.orgmdpi.com These techniques are particularly advantageous for producing crystalline materials with high purity and controlled morphology.

This compound and its derivatives have been successfully synthesized using these methods. For example, dilithium bis(dihydrogen phosphate), Li₂(H₂PO₄)₂, was obtained as a secondary product from a hydrothermal reaction at 493 K (220 °C) for 7 days. iucr.org The initial reactants included lithium carbonate, gallium oxide, and phosphoric acid in distilled water, with a final pH of about 1. iucr.org This indicates that under certain hydrothermal conditions, this compound species can be formed.

The solvothermal method has been effectively used to synthesize uniform lithium iron phosphate nanoplates, demonstrating the technique's ability to control particle size and shape. rsc.org While this example is for a related lithium phosphate, the principles are applicable to the synthesis of this compound. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's characteristics.

| Method | Reactants | Conditions | Product | Reference |

| Hydrothermal | Lithium Carbonate, Gallium Oxide, Phosphoric Acid, Water | 493 K (220 °C), 7 days | Dilithium bis(dihydrogen phosphate) | iucr.org |

| Hydrothermal | Various precursors | Elevated temperature and pressure in aqueous solution | Crystalline materials | google.com |

| Solvothermal | Lithium source, Iron source, Phosphate source | Elevated temperature in a non-aqueous solvent | Lithium Iron Phosphate Nanoplates | rsc.org |

Room-Temperature Synthesis Protocols

Synthesizing this compound at room temperature offers advantages in terms of energy efficiency and simplicity. These methods often involve the direct reaction of precursors in a suitable solvent without the need for external heating.

One documented room-temperature synthesis involves the reaction of zinc acetylacetonate monohydrate, phosphoric acid, and lithium hydroxide monohydrate to produce dilithium zinc hydrogen phosphate monohydrate. kku.ac.th The reaction mixture forms a gelatinous white precipitate which is then filtered, washed, and dried. kku.ac.th Another approach describes the synthesis of D-arabinose 5-(dilithium phosphate) through a series of reactions at ambient temperatures, highlighting the feasibility of forming dilithium phosphate species under mild conditions. rsc.org

Furthermore, colorless crystals of dilithium bis(dihydrogen phosphate) have been grown by the slow evaporation of a highly acidic aqueous solution at room temperature. iucr.org This demonstrates that with careful control of the solution chemistry, crystalline products can be obtained without thermal intervention.

Solid-State Reaction Pathways

Solid-state reactions, also known as ceramic methods, involve the direct reaction of solid reactants at elevated temperatures. google.com This approach is a cornerstone of solid-state chemistry and is frequently used for the synthesis of inorganic materials.

High-Temperature Synthesis Protocols

High-temperature solid-state synthesis is a common route for preparing various lithium phosphates. This typically involves intimately mixing powdered reactants and heating them at high temperatures for extended periods to ensure a complete reaction. The process often requires intermediate grinding steps to increase the contact surface area between the reactants.

For instance, a hydrothermal-assisted solid-state reaction has been used to synthesize Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃, where a precursor is first obtained via spray drying and then subjected to high-temperature sintering (600-800°C). frontiersin.orgfrontiersin.org While not directly for this compound, this illustrates the high temperatures often required in solid-state methods. The good thermal stability of this compound makes it suitable for such high-temperature applications. evitachem.com

Mechanochemical Activation in Synthesis

Mechanochemical synthesis is an alternative solid-state method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. murraystate.edu This technique can often lead to reactions occurring at lower temperatures than traditional solid-state methods and can produce materials with unique properties, including amorphous phases. google.com

This environmentally friendly approach has been successfully applied to synthesize Li-rich (Li₂Fe)SO, an antiperovskite cathode material, by ball milling low-cost, non-toxic precursors. rsc.org The process is a one-step method that is scalable and can be an alternative to conventional solid-state synthesis. rsc.org The principles of mechanochemical synthesis, such as reducing reaction times and promoting reactions through mechanical force, are applicable to the formation of this compound.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The synthesis of inorganic compounds like this compound (Li₂HPO₄) is increasingly being evaluated through the lens of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include the use of safer solvents, energy efficiency, utilization of renewable feedstocks or recycled materials, and minimization of waste. For Li₂HPO₄, which serves as a precursor for materials like lithium iron phosphate (LiFePO₄) used in lithium-ion batteries, developing sustainable synthesis routes is of significant interest. evitachem.comscribd.com

Conventional synthesis of this compound often involves the reaction of a lithium source, such as lithium hydroxide or lithium carbonate, with phosphoric acid in an aqueous solution. ontosight.ai While effective, this method can be energy-intensive and may require subsequent purification steps. In contrast, modern sustainable approaches focus on improving energy efficiency and atom economy.

Hydrothermal Synthesis

Hydrothermal synthesis represents a prominent green chemistry approach for producing crystalline phosphate materials. bac-lac.gc.ca This method involves a chemical reaction in a closed system (an autoclave) using water as the solvent at elevated temperatures and pressures. researchgate.netmdpi.com The use of water as a non-toxic, non-flammable solvent is a primary advantage. Furthermore, hydrothermal processes can often yield highly crystalline, phase-pure products directly, which may reduce the need for post-synthesis high-temperature calcination, thereby saving energy. researchgate.net

Research into the synthesis of LiFePO₄ has provided significant insights into the hydrothermal formation of lithium phosphates. In many of these processes, Li₂HPO₄ can be an intermediate or a related product. For instance, LiFePO₄ has been synthesized hydrothermally using precursors like lithium hydroxide (LiOH), ferrous sulfate (B86663) (FeSO₄), and phosphoric acid (H₃PO₄) at temperatures ranging from 120°C to 175°C. rsc.org The formation of a pure LiFePO₄ phase is critically dependent on temperature, with temperatures above 175°C being optimal to achieve the desired crystal structure and minimize defects. researchgate.netrsc.org

A more direct and sustainable hydrothermal route uses lithium dihydrogen phosphate (LiH₂PO₄) as a combined lithium and phosphate source, reacting it with a ferrous salt. iieta.org This approach can be more efficient than methods requiring a threefold excess of costly lithium hydroxide. iieta.org The addition of natural, benign reducing agents like ascorbic acid or sugars during hydrothermal synthesis helps to maintain the iron in the correct oxidation state (Fe²⁺) while avoiding more hazardous reducing agents. researchgate.net

| Method | Precursors | Solvent/Medium | Temperature (°C) | Time (h) | Key Findings | Reference(s) |

| Conventional Aqueous Synthesis | Lithium hydroxide (LiOH), Phosphoric acid (H₃PO₄) | Water | Not specified | Not specified | Forms Li₂HPO₄ and water. | ontosight.ai |

| Hydrothermal Synthesis (LiFePO₄) | LiOH, FeSO₄, H₃PO₄ | Water | 120 - 220 | Not specified | Temperature must exceed 175°C to minimize defects and obtain correct lattice parameters. | researchgate.netrsc.org |

| Modified Hydrothermal | LiH₂PO₄, FeSO₄·7H₂O, Citric Acid | Water | Not specified | Not specified | Stoichiometric 1:1 ratio of Li:Fe is effective, avoiding excess costly LiOH. Citric acid prevents undesirable iron compounds. | iieta.org |

| Room Temperature Synthesis (related compound) | Zinc acetylacetonate, H₃PO₄, LiOH·H₂O | Deionized Water | Room Temp | ~20 min (precipitation) | Formation of a related compound (Li₂Zn(HPO₄)₂·H₂O) at ambient temperature demonstrates a highly energy-efficient pathway. | kku.ac.thresearchgate.net |

| Mechanochemical Activation (Solid-State) | Various (e.g., for LiFePO₄) | Dry (Solid-State) | Ambient (milling), 600-750 (annealing) | 3 - 15 (milling) | High-energy ball milling can overcome the drawbacks of traditional solid-state synthesis, such as long reaction times and non-uniform products. | oulu.fiamelica.org |

| Recycling Process | Spent LiFePO₄ (sLFP) batteries, Phosphoric acid | Water (under O₂ pressure) | 120 - 240 | Not specified | Lithium can be recovered from spent batteries, with Li₂HPO₄ and Li₃PO₄ identified as potential recovered products, showcasing a circular economy approach. | mmu.ac.uk |

This table is interactive. Click on the headers to sort the data.

Solid-State and Mechanochemical Methods

Solid-state synthesis is another route that aligns with green chemistry principles by minimizing or eliminating the use of solvents. Traditional solid-state reactions involve grinding precursor powders together followed by heating at high temperatures for extended periods. However, this can be energy-intensive and lead to non-uniform products. oulu.fi

Mechanochemical activation, typically through high-energy ball milling, offers a more sustainable alternative. This technique uses mechanical energy to induce chemical reactions and phase transformations at or near room temperature. oulu.fiamelica.org It can significantly shorten reaction times, lower subsequent annealing temperatures, and produce more homogeneous, nanocrystalline materials. oulu.fi While often applied to complex phosphates like LiFePO₄, the principles are directly applicable to the synthesis of simpler precursors like Li₂HPO₄ from starting materials such as lithium carbonate (Li₂CO₃) and ammonium (B1175870) phosphates.

Sustainable Precursors and Circular Economy

A key aspect of green synthesis is the choice of starting materials. The development of processes that can utilize recycled materials is a cornerstone of a circular economy. In the context of lithium batteries, hydrometallurgical recycling of spent LiFePO₄ cathodes has been explored. mmu.ac.uk One innovative approach uses oxygen as a green oxidant in deionized water to selectively leach lithium. Under certain conditions, this process can recover lithium in the form of lithium phosphate compounds, with species like Li₂HPO₄ being part of the chemical equilibrium. mmu.ac.uk This not only prevents waste but also provides a sustainable source of lithium phosphate for new applications.

Crystallographic and Structural Elucidation of Dilithium Hydrogen Phosphate

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of unit cell dimensions, space group symmetry, and the coordinates of each atom, from which bond lengths and angles can be calculated. To date, a comprehensive single-crystal X-ray diffraction study for dilithium (B8592608) hydrogen phosphate (B84403) (Li₂HPO₄) has not been reported in the surveyed scientific literature.

The unit cell parameters, which include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ), along with the space group, define the fundamental repeating unit and symmetry of a crystal. researchgate.netiastate.edunumberanalytics.com For dilithium hydrogen phosphate, these fundamental crystallographic data have not been documented.

Without a single-crystal X-ray diffraction study, the atomic coordinates for each element (Li, H, P, O) in the Li₂HPO₄ structure remain undetermined. Consequently, precise interatomic distances and angles, which are crucial for understanding the bonding environment and coordination of the ions, cannot be provided.

Powder X-Ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a widely used technique for identifying crystalline phases and assessing the purity of a bulk sample by comparing its diffraction pattern to known standards. libretexts.orgspringernature.comrsc.org this compound has been mentioned as a starting material or an intermediate in the synthesis of other compounds, such as lithium-ion battery cathode materials. google.comcore.ac.uk For instance, it has been noted as a precipitating phase in certain chemical reactions. rsc.org However, a detailed, indexed reference powder diffraction pattern for pure-phase this compound is not available in the public databases searched.

Neutron Diffraction Studies for Hydrogen Atom Localization

Neutron diffraction is particularly adept at locating hydrogen atoms within a crystal structure, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. mdpi.com This makes it an ideal technique for studying hydrogen bonding in phosphate compounds. A search of the scientific literature did not yield any studies that have applied neutron diffraction to the structural analysis of this compound.

Electron Diffraction and Microscopy for Nanostructural Characterization

Electron diffraction and microscopy techniques, such as Transmission Electron Microscopy (TEM), are vital for characterizing the morphology and crystal structure of materials at the nanoscale. rfi.ac.ukresearchgate.netchemistryworld.com These methods can provide insights into particle size, shape, and the presence of any nanostructural features. At present, there are no published studies focusing on the nanostructural characterization of this compound using electron diffraction or microscopy.

Advanced Spectroscopic Characterization of Dilithium Hydrogen Phosphate

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the local structure and bonding within dilithium (B8592608) hydrogen phosphate (B84403) (Li₂HPO₄). nih.govfiveable.me These techniques measure the vibrational energies of molecular bonds, which are highly sensitive to the atomic masses, bond strengths, and molecular geometry. fiveable.me In the context of Li₂HPO₄, IR and Raman spectra provide detailed fingerprints of the hydrogen phosphate (HPO₄²⁻) anion, the lithium-oxygen (Li-O) coordination, and the hydroxyl (O-H) group. nih.gov

Elucidation of Phosphate Anion Vibrational Modes

The vibrational spectrum of dilithium hydrogen phosphate is dominated by the internal modes of the hydrogen phosphate (HPO₄²⁻) anion. The HPO₄²⁻ ion, which has a distorted tetrahedral geometry, gives rise to a series of characteristic stretching and bending vibrations. These modes are often categorized based on the vibrations of a theoretical, free phosphate tetrahedron (PO₄³⁻) with Td symmetry, which are then modified by the reduction in symmetry due to protonation and crystal field effects. unito.it

The fundamental vibrational modes for phosphate anions are:

ν₁ (A₁): Symmetric P-O stretching

ν₃ (F₂): Asymmetric P-O stretching

ν₂ (E): Symmetric O-P-O bending

ν₄ (F₂): Asymmetric O-P-O bending

In aqueous solutions, these modes for the related PO₄³⁻ anion appear around 938 cm⁻¹ (ν₁), 420 cm⁻¹ (ν₂), 1017 cm⁻¹ (ν₃), and 567 cm⁻¹ (ν₄). ufop.br For the monohydrogen phosphate anion (HPO₄²⁻), as in disodium (B8443419) hydrogen phosphate dihydrate, these bands split and shift due to the lower symmetry. For instance, the ν₁ mode can be found around 820-866 cm⁻¹, while the ν₃ mode splits into multiple bands between 953 and 1135 cm⁻¹. ufop.br

In solid Li₂HPO₄, the crystal environment and interactions with lithium ions cause further shifts and splitting of these modes. nih.gov The stretching vibrations of the P-O(H) bond are distinct from the P-O bonds, leading to a more complex spectrum compared to the fully deprotonated phosphate ion. researchgate.net The symmetric stretching mode (ν₁) is typically observed as a strong, sharp band in the Raman spectrum, while the asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are active in both IR and Raman spectra. ufop.bricm.edu.pl

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| ν₁ | Symmetric P-O Stretch | 930 - 990 | Raman (strong), IR (weak) |

| ν₃ | Asymmetric P-O Stretch | 1000 - 1150 | Raman (strong), IR (strong) |

| ν₂ | Symmetric O-P-O Bend | 410 - 470 | Raman (weak), IR (weak) |

| ν₄ | Asymmetric O-P-O Bend | 530 - 600 | Raman (strong), IR (strong) |

Note: The exact frequencies for Li₂HPO₄ may vary based on crystallinity, hydration state, and measurement conditions. The ranges are based on data for similar hydrogen phosphate compounds. ufop.brufop.br

Analysis of Li-O and O-H Stretching and Bending Frequencies

Beyond the internal phosphate vibrations, the spectra reveal modes associated with the lithium cation coordination and the hydrogen bond.

Li-O Vibrations: The vibrations involving the lithium cations and the oxygen atoms of the phosphate tetrahedra typically occur in the low-frequency (far-infrared) region of the spectrum, generally below 500 cm⁻¹. nih.govresearchgate.net These bands are often referred to as external or lattice modes. In studies of related compounds like LiFePO₄, bands in the 470-510 cm⁻¹ range have been attributed to the translational motion of lithium ions within the oxygen coordination environment. nih.gov The analysis of these Li-O modes provides insight into the coordination geometry and bond strength of the lithium ions within the crystal lattice.

O-H Vibrations: The presence of the hydrogen atom in the HPO₄²⁻ anion gives rise to characteristic O-H vibrational modes.

O-H Stretching (νOH): The O-H stretching vibration is highly sensitive to hydrogen bonding. In condensed phases, this mode appears as a very broad and strong band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region. msu.edu The position and width of this band can be correlated with the strength of the hydrogen bonds within the Li₂HPO₄ structure.

P-O-H Bending (δOH): The in-plane bending or deformation of the P-O-H group is expected in the 1200-1300 cm⁻¹ range. ufop.br

P-O-H Torsion (γOH): The out-of-plane bending or torsion of the P-O-H group typically appears at lower frequencies, often around 700-900 cm⁻¹. ufop.br

| Vibration | Description | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| ν(Li-O) | Lithium-Oxygen Lattice Modes | < 500 |

| ν(O-H) | O-H Stretch (H-bonded) | 2500 - 3300 |

| δ(P-O-H) | In-plane P-O-H Bend | 1200 - 1300 |

| γ(P-O-H) | Out-of-plane P-O-H Bend | 700 - 900 |

Note: Frequencies are approximate and based on general values for hydrogen phosphates. nih.govufop.brmsu.edu

Assessment of Structural Water and Hydration States

Vibrational spectroscopy is exceptionally effective for identifying the presence of water of hydration in phosphate salts. ufop.br If Li₂HPO₄ exists in a hydrated form (Li₂HPO₄·nH₂O), the water molecules will introduce distinct vibrational bands into the spectrum.

H₂O Stretching: Water molecules exhibit symmetric and asymmetric stretching vibrations, which typically appear as a broad band in the 3000-3600 cm⁻¹ region. ufop.br The exact position depends on the extent and strength of hydrogen bonding with the phosphate anions or other water molecules.

H₂O Bending: The scissoring or bending mode (δH₂O) of the water molecule gives rise to a characteristic band around 1600-1650 cm⁻¹. researchgate.net The presence of a peak in this region is a strong indicator of structural water.

H₂O Librations: At lower frequencies (typically 500-800 cm⁻¹), broader bands corresponding to the rocking, wagging, or twisting librational modes of water molecules can be observed. researchgate.net

The absence of a distinct peak near 1630 cm⁻¹ and the specific profile of the high-frequency O-H stretching band can be used to confirm the anhydrous nature of a Li₂HPO₄ sample. ufop.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic environments of specific atomic nuclei. For this compound, solid-state NMR studies focusing on the ⁷Li and ³¹P nuclei provide invaluable, atom-specific information about the compound's structure, coordination, and ionic dynamics. mdpi.com

Solid-State ⁷Li NMR for Lithium Environments

The ⁷Li nucleus (spin I = 3/2) is a quadrupolar nucleus, meaning its interaction with the local electric field gradient (EFG) at its position provides a sensitive probe of the local atomic environment. mdpi.comnih.gov Solid-state ⁷Li NMR spectra can therefore distinguish between crystallographically inequivalent lithium sites in the Li₂HPO₄ lattice.

The key parameters obtained from a ⁷Li NMR experiment are:

Chemical Shift (δ): This parameter is sensitive to the electronic environment and coordination number of the lithium ion. Different Li-O bond distances and coordination geometries will result in different chemical shifts.

Quadrupolar Coupling Constant (Cq): This measures the strength of the interaction between the ⁷Li nuclear quadrupole moment and the local EFG. Its magnitude is directly related to the symmetry of the charge distribution around the lithium nucleus. A more distorted or asymmetric coordination environment leads to a larger Cq value. mdpi.com

Asymmetry Parameter (η): This parameter describes the deviation of the EFG from axial symmetry.

By analyzing the ⁷Li NMR lineshape, one can determine the number of distinct lithium environments, their relative populations, and the degree of symmetry of each site. pascal-man.com Furthermore, temperature-dependent NMR studies can provide insights into the dynamics of lithium ions, such as hopping between different sites, which is relevant for understanding ionic conductivity. mdpi.com

³¹P NMR for Phosphate Anion Coordination and Speciation

The ³¹P nucleus has a nuclear spin of I = 1/2 and a natural abundance of 100%, making it an ideal nucleus for high-resolution solid-state NMR studies. oxinst.com ³¹P NMR is exceptionally sensitive to the speciation and coordination environment of the phosphate anion. huji.ac.il

In the context of Li₂HPO₄, ³¹P NMR can provide information on:

Phosphate Speciation: The chemical shift of ³¹P is highly dependent on the degree of protonation. The ³¹P signal for a hydrogen phosphate group (HPO₄²⁻) will have a distinct chemical shift compared to dihydrogen phosphate (H₂PO₄⁻) or orthophosphate (PO₄³⁻) groups. This allows for a clear confirmation of the HPO₄²⁻ species in the compound.

Structural Integrity: The presence of a single, sharp resonance in the ³¹P magic-angle spinning (MAS) NMR spectrum would indicate a single crystallographic phosphorus site, confirming the phase purity of the Li₂HPO₄ sample. The appearance of multiple peaks could indicate the presence of impurities, different polymorphs, or amorphous phases. oxinst.com

Coordination Effects: The interaction of the phosphate anion with the surrounding lithium cations influences the electronic environment of the phosphorus nucleus, which is reflected in the chemical shift. Analysis of the chemical shift tensor can provide detailed information about the symmetry of the phosphate site within the crystal lattice. mdpi.com

| Nucleus | NMR Parameter | Information Obtained |

|---|---|---|

| ⁷Li | Chemical Shift (δ) | Li⁺ coordination number and electronic environment. |

| Quadrupolar Coupling Constant (Cq) | Symmetry of the Li⁺ coordination sphere. | |

| Relaxation Times (T₁, T₂) | Dynamics and mobility of Li⁺ ions. | |

| ³¹P | Chemical Shift (δ) | Protonation state (speciation) of the phosphate anion. |

| Chemical Shift Anisotropy (CSA) | Symmetry of the phosphate site and local bonding. |

Note: This table summarizes the type of information that can be extracted from NMR studies. mdpi.comoxinst.com

¹H NMR for Hydrogen Environments and Proton Dynamics

Solid-state ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local environments of hydrogen atoms and their dynamic behavior within a crystal lattice. In this compound, the primary focus of ¹H NMR is the proton of the hydrogen phosphate (HPO₄²⁻) anion.

The chemical shift of this proton provides direct information about its chemical environment and hydrogen bonding interactions. While specific experimental data for Li₂HPO₄ is not extensively reported, data from analogous inorganic hydrogen phosphates allow for a reliable estimation of the expected chemical shift. Protons within HPO₄²⁻ units typically resonate in a distinct downfield region due to their involvement in strong hydrogen bonds. researchgate.net Studies on magnesium phosphate ceramics, for example, have assigned ¹H NMR signals at approximately 12 ppm to protons in HPO₄²⁻ groups. researchgate.net Other proton-containing species that might be present as impurities or surface adsorbates, such as structural water (H₂O) or hydroxyl (OH⁻) groups, would appear at different chemical shifts, typically around 5-7 ppm and 0-2 ppm, respectively. researchgate.netnih.gov

Dynamic NMR spectroscopy, particularly variable-temperature ¹H NMR, is instrumental in characterizing proton dynamics, such as proton hopping or exchange between different sites in the lattice. fu-berlin.defu-berlin.de As temperature increases, motional processes can lead to changes in the NMR lineshape, including broadening, coalescence, or narrowing of signals. By analyzing these changes, kinetic parameters like the activation energy for proton conduction can be determined. For instance, studies on the proton conductor CsH₂PO₄ have utilized ¹H NMR to differentiate between localized protons and those undergoing rapid exchange, providing insights into the mechanisms of proton transport. nih.govcam.ac.uk Similar temperature-dependent studies on Li₂HPO₄ would be invaluable for elucidating the pathways and energy barriers associated with proton mobility in the solid state.

| Proton Environment | Representative ¹H Chemical Shift (ppm) | Reference Compound(s) |

| HPO₄²⁻ Group | ~12 ppm | Magnesium Phosphate Cements researchgate.net |

| Structural Water | ~5-7 ppm | Magnesium Phosphate Cements researchgate.net |

| Hydroxyl Groups | ~0-2 ppm | Hydroxyapatite nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Oxidation States of Constituent Elements

XPS analysis of this compound allows for the unambiguous determination of the oxidation states of lithium, phosphorus, and oxygen by measuring the binding energies of their core-level electrons. Based on data from closely related lithium phosphate compounds like Li₃PO₄, the expected binding energies for Li₂HPO₄ can be accurately predicted. xpsfitting.com

Lithium (Li 1s): The Li 1s core-level peak is expected to appear at a binding energy of approximately 55.3 - 55.5 eV, which is characteristic of lithium in the +1 oxidation state. xpsfitting.com

Phosphorus (P 2p): The P 2p peak for phosphate compounds is consistently found around 133.0 - 134.0 eV. thermofisher.com Specifically for Li₃PO₄, the P 2p₃/₂ component has been reported between 133.20 eV and 133.35 eV. xpsfitting.com This binding energy confirms that phosphorus exists in its highest oxidation state of +5 within the phosphate anion.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Lithium | Li 1s | ~55.4 | +1 |

| Phosphorus | P 2p₃/₂ | ~133.3 | +5 |

| Oxygen | O 1s | ~531.5 | -2 |

Surface Compositional Analysis

XPS is an excellent tool for verifying the stoichiometry of the near-surface region (typically the top 5-10 nm) of Li₂HPO₄. By integrating the areas of the characteristic Li 1s, P 2p, and O 1s peaks and correcting for their respective atomic sensitivity factors, the relative elemental concentrations can be calculated. This analysis can confirm the expected Li:P:O atomic ratio of 2:1:4.

Furthermore, XPS is highly effective at detecting surface impurities or alteration layers that may form due to exposure to the atmosphere. Lithium-containing materials are particularly susceptible to reacting with ambient carbon dioxide and water to form surface species like lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH). researchgate.netrsc.org The presence of Li₂CO₃ would be indicated by a characteristic C 1s peak at ~290 eV and an O 1s component at ~532 eV. thermofisher.cn Such surface analysis is critical as surface purity can significantly impact the material's performance in various applications.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific absorbing atom. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields quantitative data on local atomic structure, including bond distances and coordination numbers. nih.gov

For this compound, XAS measurements at the P K-edge and O K-edge would provide detailed structural information.

P K-edge XAS: The XANES region would further confirm the +5 oxidation state of phosphorus. The EXAFS region would provide precise information about the P-O bond lengths and the coordination number of phosphorus within the HPO₄²⁻ tetrahedron. Analysis of the EXAFS oscillations allows for the determination of the distances to the first coordination shell (oxygen atoms) and potentially to the second coordination shell (lithium atoms).

Li K-edge XAS: While technically more challenging due to the low energy of the Li K-edge, these measurements would directly probe the local environment of the lithium ions, revealing Li-O bond distances and the coordination number of the Li⁺ sites.

| Technique | Absorbing Atom | Information Obtainable for Li₂HPO₄ |

| P K-edge XANES | Phosphorus (P) | Confirmation of +5 oxidation state and tetrahedral coordination geometry. |

| P K-edge EXAFS | Phosphorus (P) | Precise P-O bond distances and coordination number within the HPO₄²⁻ unit. |

| Li K-edge EXAFS | Lithium (Li) | Li-O bond distances and coordination number for the lithium ions. |

Theoretical and Computational Chemistry of Dilithium Hydrogen Phosphate

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into dynamic properties like ion transport and thermal behavior. As with DFT, MD simulation studies specifically targeting dilithium (B8592608) hydrogen phosphate (B84403) are scarce. The compound is sometimes present in complex electrolyte systems studied by MD, but it is not the primary subject of investigation. bac-lac.gc.camdpi.com

No dedicated MD simulation studies investigating the mechanisms of lithium-ion transport within a dilithium hydrogen phosphate matrix were found in the available literature. Research on ion transport tends to focus on more common electrolyte salts and solvents or solid-state conductors. google.comresearchgate.net

Information regarding the thermal behavior, such as phase transitions of this compound as investigated by molecular dynamics simulations, is not available in the public research domain. While MD is a suitable method for exploring such phenomena, research has been applied to other materials, and specific data for Li₂HPO₄ is absent.

Ab Initio Molecular Orbital Calculations for Bonding Characterization

Ab initio molecular orbital theory encompasses a class of computational chemistry methods based on quantum mechanics that aim to solve the electronic Schrödinger equation from "first principles," without reliance on experimental parameters. These methods, including Hartree-Fock (HF) theory and more advanced approaches that account for electron correlation such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are fundamental tools for characterizing the chemical bonding within a molecule. nih.gov For a compound like this compound (Li₂HPO₄), these calculations provide deep insights into the geometric structure and the nature of its interatomic interactions.

The primary goal of an ab initio calculation is to determine the optimized molecular geometry corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths and bond angles. Furthermore, analysis of the resulting electronic wavefunction allows for the quantification of properties like atomic charges and bond overlap populations, which describe the ionic and covalent character of the bonds.

While detailed ab initio studies focusing specifically on this compound are not extensively available in peer-reviewed literature, the principles can be illustrated using data from closely related lithium phosphate compounds. The bonding environment in Li₂HPO₄ is composed of ionic interactions between lithium cations (Li⁺) and the hydrogen phosphate anion ([HPO₄]²⁻), which itself contains a network of covalent P-O and O-H bonds, as well as internal hydrogen bonding.

Research on analogous compounds provides a clear picture of what to expect. For instance, calculations on lithium orthophosphate (Li₃PO₄) and lithium dihydrogen phosphate (LiH₂PO₄) offer validated data on the bond characteristics within the lithium-oxygen and phosphate frameworks. In Li₃PO₄, the bonds are well-defined, with P-O bond lengths calculated to be 1.54 Å. materialsproject.org The Li-O bonds are longer, ranging from 1.90 to 2.00 Å, reflecting their more ionic character. materialsproject.org In LiH₂PO₄, the hydrogen bonds are a key structural feature, with crystallographic studies identifying O-H···O distances of 2.564 Å and 2.684 Å, corresponding to strong and intermediate strength hydrogen bonds, respectively. jkps.or.krresearchgate.net

The following table summarizes representative bond lengths from computational and experimental studies of these related materials, which serve as excellent proxies for the expected values in this compound.

| Bond Type | Compound | Bond Length (Å) | Method |

| P-O | Li₃PO₄ | 1.54 | DFT Calculation materialsproject.org |

| Li-O | Li₃PO₄ | 1.90 - 2.00 | DFT Calculation materialsproject.org |

| O-H···O | LiH₂PO₄ | 2.564 | Crystallography jkps.or.kr |

| O-H···O | LiH₂PO₄ | 2.684 | Crystallography jkps.or.kr |

Beyond geometric parameters, population analysis methods like the Mulliken scheme are used to partition the total electron density among the atoms in the molecule, yielding partial atomic charges. mdpi.com This analysis is critical for understanding the nature of the chemical bonds. In Li₂HPO₄, the Li-O bonds are expected to be highly ionic, resulting in a significant positive charge on the lithium atoms and a negative charge on the oxygen atoms. In contrast, the P-O and O-H bonds within the hydrogen phosphate anion are predominantly covalent, characterized by a smaller charge separation and significant electron sharing, which is quantified by the bond overlap population. Theoretical studies on olivine (B12688019) LiMPO₄ (M = Fe, Co, etc.) systems show that a larger Mulliken charge on the lithium atom correlates with weaker covalent character in the Li-O bond. mdpi.com

The table below provides illustrative electronic properties that would be derived from an ab initio study of this compound, based on typical values for such bonds found in computational literature.

| Bond | Bond Type | Representative Mulliken Charge on Li/P/H (e) | Representative Bond Overlap Population |

| Li-O | Ionic | +0.8 to +0.95 | Low (~0.1) |

| P-O⁻ | Polar Covalent | +1.2 to +1.5 (on P) | Moderate (~0.6) |

| P-OH | Polar Covalent | +1.2 to +1.5 (on P) | Moderate (~0.7) |

| O-H | Polar Covalent | +0.4 to +0.5 (on H) | High (~0.8) |

Reactivity, Stability, and Phase Transformations of Dilithium Hydrogen Phosphate

Thermal Decomposition Pathways and Products

The thermal behavior of dilithium (B8592608) hydrogen phosphate (B84403) is characterized by dehydration and subsequent condensation reactions, leading to the formation of various anhydrous lithium phosphates.

The thermal decomposition of hydrated forms of phosphates, including those containing dilithium hydrogen phosphate, typically begins with the loss of water molecules. This dehydration is an endothermic process. For instance, in compounds like dilithium zinc hydrogen phosphate monohydrate (Li₂Zn(HPO₄)₂·H₂O), the initial transformation involves the release of the water of crystallization. This is followed by a second endothermic event at a higher temperature, which corresponds to the condensation of the hydrogen phosphate (HPO₄²⁻) anions to form pyrophosphate (P₂O₇⁴⁻) and water. researchgate.net This process of losing constitutional water from the HPO₄²⁻ groups is a common feature in the thermal decomposition of hydrogen phosphates. researchgate.netstackexchange.com

The mechanism of dehydration can be complex and may occur in multiple steps, especially in more intricate phosphate structures. chemguide.co.uk The general principle involves the protonation of an oxygen atom, followed by the elimination of a water molecule to form a more condensed phosphate species. libretexts.orgwikipedia.org

Upon heating, this compound undergoes condensation to form anhydrous lithium phosphates. The primary product of this thermal decomposition is lithium pyrophosphate (Li₄P₂O₇). akjournals.comkku.ac.th Studies on the thermal transformations of mixtures containing Li₂HPO₄ have shown that the formation of anhydrous triphosphate is less favored compared to analogous sodium or potassium phosphate systems. This is attributed to the high crystallization rate of lithium pyrophosphate, which is relatively unreactive and does not readily participate in further anion condensation. akjournals.com

The thermal decomposition can be represented by the following reaction:

2Li₂HPO₄(s) → Li₄P₂O₇(s) + H₂O(g)

Further heating of lithium pyrophosphate, especially in the presence of other phosphate species, can lead to the formation of other polyphosphates, though the formation of higher-order linear phosphates from Li₂HPO₄ alone is not typically observed under normal conditions. akjournals.com The final products of thermal decomposition can be influenced by factors such as the heating rate, atmosphere, and the presence of other compounds. akjournals.comresearchgate.net For example, in the presence of lithium dihydrogen phosphate (LiH₂PO₄), different thermal behaviors and products can be observed. researchgate.net

Hydrolytic Stability and Aqueous Interactions

This compound is soluble in water. ontosight.ai In aqueous solutions, it dissociates into lithium cations (Li⁺) and hydrogen phosphate anions (HPO₄²⁻). brainly.com The hydrogen phosphate anion can participate in acid-base equilibria, acting as a weak acid or a weak base.

The synthesis of pure Li₂HPO₄ in aqueous solution can be challenging. uni-regensburg.de Attempts to crystallize it from concentrated solutions may lead to the precipitation of normal lithium phosphate (Li₃PO₄). rsc.org This suggests that the equilibrium between the different phosphate species in solution is sensitive to concentration and pH.

The interaction of lithium ions with hydrophobic species in aqueous solutions has been a subject of study. Generally, ions with high charge density, like lithium, are expected to be repelled from hydrophobic surfaces, thereby promoting the hydrophobic effect. However, lithium ions can sometimes exhibit anomalous behavior due to specific interactions with functional groups on molecules. nih.gov

Solid-State Reactions with Other Inorganic Species

This compound can undergo solid-state reactions with other inorganic compounds at elevated temperatures. These reactions are crucial for the synthesis of various mixed-metal phosphates and other materials. For instance, it can be reacted with other metal oxides or phosphates to create materials with specific properties for applications like batteries. google.com

In the context of synthesizing complex phosphates, Li₂HPO₄ can be a reactant in solid-state synthesis routes. For example, its thermal behavior is influenced by the presence of potassium dihydrogen phosphate (KH₂PO₄). While the addition of KH₂PO₄ has a slight influence on the thermal decomposition of Li₂HPO₄, the addition of Li₂HPO₄ significantly affects the thermal behavior of KH₂PO₄. researchgate.net

The solid-state reaction between lithium carbonate (Li₂CO₃) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) is a method used to synthesize lithium diphosphate (B83284) (Li₄P₂O₇), a product also obtainable from the thermal decomposition of Li₂HPO₄. iaea.org

Polymorphism and Phase Transition Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science. nih.govmdpi.com While specific studies on the polymorphism of pure this compound are not extensively detailed in the provided search results, the broader context of phosphate and inorganic compounds suggests that it could exhibit different crystalline forms under various conditions of temperature and pressure. rsc.orgstfx.caarxiv.org

Phase transitions in phosphates can be complex, involving processes like dehydration, decomposition, and crystallization into different polymorphic forms. rsc.orgresearchgate.net For example, the thermal decomposition of Li₂Zn(HPO₄)₂·H₂O leads to phase transformations resulting in a mixture of Zn₂P₂O₇ and Li₄P₂O₇. kku.ac.th The study of such transitions often involves techniques like differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal analysis. akjournals.comkku.ac.th

Fundamental Applications and Mechanistic Studies Involving Dilithium Hydrogen Phosphate

Role in Advanced Materials Precursor Chemistry

Dilithium (B8592608) hydrogen phosphate (B84403) is a key precursor in the synthesis of a variety of lithium-containing inorganic materials. Its high solubility in aqueous solvents and its ability to provide both lithium and phosphate ions in a single, convenient source make it particularly valuable for wet-chemical and hydrothermal synthesis routes. justia.com It is frequently employed in solid-state reactions to produce electrochemically active materials. justia.com

Phosphate-based ceramics are a significant class of materials, particularly for applications as solid electrolytes in next-generation all-solid-state lithium-ion batteries. These materials offer enhanced safety and thermal stability compared to conventional liquid electrolytes. Dilithium hydrogen phosphate can serve as a precursor in the synthesis of such advanced ceramics. For instance, lithium-ion conducting glass-ceramics like LAGP (Li₁₊ₓAlₓGe₂₋ₓ(PO₄)₃) are prominent candidates for solid electrolytes. While various synthesis methods exist for these materials, the use of phosphate precursors is fundamental to forming the phosphate backbone of the ceramic structure.

Furthermore, many cathode materials for lithium-ion batteries are, in essence, crystalline ceramics. The synthesis of lithium iron phosphate (LiFePO₄), a material with the olivine (B12688019) crystal structure, often utilizes phosphate precursors. bac-lac.gc.ca The properties of the final ceramic material, including particle size, purity, and morphology, are highly dependent on the synthetic conditions and the nature of the precursors used. bac-lac.gc.ca

The most prominent role of this compound as a precursor is in the synthesis of complex metal phosphates, especially those with applications in energy storage. Lithium iron phosphate (LiFePO₄), a leading cathode material for lithium-ion batteries, is frequently synthesized using Li₂HPO₄. justia.combac-lac.gc.carsc.org

In a typical hydrothermal synthesis, Li₂HPO₄ can be reacted with an iron(II) salt and a lithium source like lithium hydroxide (B78521). The reaction proceeds under elevated temperature and pressure to yield pure LiFePO₄. bac-lac.gc.ca One of the key advantages of using Li₂HPO₄ is that it provides a soluble source of phosphate, which is crucial for achieving homogeneous reaction mixtures and well-controlled particle growth. justia.com

The general reaction can be represented as: Li₂HPO₄ + FeSO₄·7H₂O → LiFePO₄ + LiHSO₄ + 7H₂O (simplified)

The table below summarizes findings from a study on the synthesis of LiFePO₄, highlighting its role as a precursor.

| Precursor Material | Synthesis Method | Resulting Product | Key Finding | Reference |

| This compound (Li₂HPO₄) | Hydrothermal | Lithium Iron Phosphate (LiFePO₄) | Li₂HPO₄ acts as a phosphate source in the hydrothermal preparation of LiFePO₄. Pure phases can be obtained at 190 °C. | bac-lac.gc.ca |

| Iron(II) sulfate (B86663) heptahydrate | Hydrothermal | Lithium Iron Phosphate (LiFePO₄) | Serves as the iron source for the olivine structure. | bac-lac.gc.ca |

| Lithium hydroxide (LiOH) | Hydrothermal | Lithium Iron Phosphate (LiFePO₄) | Used to adjust stoichiometry and pH. | bac-lac.gc.ca |

This role extends to other complex phosphates, including lithium transition metal fluorophosphates like Na₂FePO₄F, which can also be prepared via hydrothermal or solid-state routes involving phosphate precursors. bac-lac.gc.ca

Intercalation Chemistry and Ion Exchange Mechanisms

Intercalation is a fundamental process in materials science, particularly for battery electrodes, where ions are reversibly inserted into and extracted from a host material's lattice structure without causing significant structural change. justia.com Materials derived from this compound, such as LiFePO₄, are classic examples of intercalation compounds. justia.comoulu.fi During the charge-discharge cycle of a lithium-ion battery, lithium ions are de-intercalated from the LiFePO₄ crystal lattice and re-intercalated into it. Several models, including the core-shell model, have been proposed to describe the precise mechanism of this two-phase Li-ion insertion/extraction process. oulu.fi

Beyond intercalation, related ion exchange mechanisms are also observed in phosphate-based materials. An ion-exchange reaction has been noted in the fluorophosphate (B79755) Na₂FePO₄F. bac-lac.gc.ca When this material is cycled in a battery with a lithium-based electrolyte, a gradual replacement of sodium ions with lithium ions from the electrolyte occurs within the crystal structure. bac-lac.gc.ca This demonstrates that the phosphate framework can facilitate the exchange of different alkali ions.

Furthermore, the principle of ion exchange is evident at the surface of related materials. For instance, the lithium ions at the surface of lithium cobalt oxide (LiCoO₂) nanoparticles are known to be highly mobile and can undergo a Li⁺/H⁺ exchange when placed in an aqueous solution. nsf.gov This surface reaction, where protons from the water replace lithium ions, results in a hydroxylated surface and is a key aspect of the material's interaction with its environment. nsf.gov

Catalytic Activity: Mechanistic Investigations

While not a conventional catalyst itself, this compound is involved in novel catalytic systems, often as a component of the reaction medium or as a precursor to a catalytically active species.

A significant example is its proposed role in a molten salt electrolyte for the electrochemical synthesis of ammonia (B1221849) (NH₃) from nitrogen (N₂). researchgate.net In this conceptual process, a eutectic mixture of Li₂HPO₄ and lithium dihydrogen phosphate (LiH₂PO₄) acts as a proton source. researchgate.net The mechanism involves the electrochemical reduction of N₂ gas at a lithium electrode to form lithium nitride (Li₃N). The Li₃N then reacts with the phosphate molten salt, which donates protons to form ammonia, regenerating the lithium phosphate species. researchgate.net Quantum mechanics-based simulations have been used to study the reaction kinetics of these steps, highlighting the potential for phosphate molten salts to facilitate ammonia synthesis under less extreme conditions than the traditional Haber-Bosch process. researchgate.netresearchgate.net

In a different application, materials derived from Li₂HPO₄ demonstrate catalytic activity. Lithium iron phosphate (LiFePO₄), synthesized from phosphate precursors, has been shown to act as an effective heterogeneous catalyst in Fenton-like oxidation processes. rsc.org It can activate persulfate (PS) to generate powerful radicals for the degradation of organic pollutants like dyes. rsc.org The catalytic mechanism is centered on the redox pair of Fe(II)/Fe(III) within the LiFePO₄/FePO₄ structure, which facilitates the generation of sulfate and hydroxyl radicals responsible for the oxidation. rsc.org

The table below details the performance of LFP as a catalyst for dye degradation.

| Catalyst | Pollutant | Oxidant | Degradation Efficiency | Proposed Mechanism | Reference |

| Lithium Iron Phosphate (LiFePO₄) | Orange G (OG) Dye | Persulfate (PS) | High decolorization efficiency | Radical generation mediated by the Fe(II)/Fe(III) redox couple in the catalyst. | rsc.org |

Additionally, patents describe electrochemical systems where Li₂HPO₄ is listed as a potential component in catalyst-power systems, although the mechanistic details are often theoretical. google.com

Sensing Applications: Fundamental Response Mechanisms

The direct use of this compound as the primary active material in chemical sensors is not extensively documented in scientific literature. However, the fundamental principles of ion sensing are relevant to understanding how phosphate-containing systems could operate.

In potentiometric sensors, such as ion-selective electrodes (ISEs), the response mechanism relies on the generation of a potential difference at an interface that is selectively permeable to a target ion. For solid-contact ISEs, two primary mechanisms are recognized for stabilizing this potential: redox capacitance and electric-double-layer (EDL) capacitance.

Redox Capacitance: In this mechanism, the transducer material has a high redox capacity, allowing it to undergo faradaic reactions that buffer the interfacial potential against electronic noise.

EDL Capacitance: Here, a high surface area material forms a stable electrical double layer at the interface, acting as a large capacitor that resists potential fluctuations.

While Li₂HPO₄ itself is not a common transducer material, related phosphate compounds are used in sensing. For example, lipophilic ionophores designed to selectively bind phosphate ions (H₂PO₄⁻) are synthesized for use in the polymer membranes of ISEs. These ionophores act as recognition molecules, selectively transporting the target phosphate ions across the membrane to generate a measurable potential.

Although specific studies detailing the response mechanism of a sensor based solely on this compound are scarce, its constituent ions (Li⁺ and HPO₄²⁻) are targets for various sensing technologies. The development of such sensors would rely on creating a material or interface that interacts selectively and reversibly with one of these ions, translating that chemical interaction into a stable electrical signal.

Emerging Research Directions and Future Outlook for Dilithium Hydrogen Phosphate

Exploration of Novel Synthetic Routes

The development of new and improved synthesis methods for dilithium (B8592608) hydrogen phosphate (B84403) (Li₂HPO₄) and related lithium phosphate materials is a critical area of ongoing research. Traditional solid-state reaction methods often require high temperatures and can result in materials with suboptimal particle sizes and morphologies. researchgate.netgoogle.com Consequently, researchers are actively exploring a variety of solution-based and novel synthesis techniques to produce materials with enhanced properties.

One area of focus is the use of wet chemistry methods, which offer better control over particle size and uniformity. google.com These methods involve the reaction of lithium, iron, and phosphorus source compounds in a solution, followed by precipitation, filtration, and calcination to obtain the final product. google.com Hydrothermal synthesis is another promising route that allows for the direct formation of crystalline LiFePO₄ at lower temperatures compared to solid-state methods, though scaling this process for industrial production presents challenges. google.com

Researchers are also investigating the use of different precursors and reaction pathways. For instance, the reaction of lithium hydroxide (B78521) or lithium carbonate with phosphoric acid is a known method for synthesizing dilithium hydrogen phosphate. ontosight.ai Other approaches include the use of various lithium and phosphate sources, such as LiOH, H₃PO₄, (NH₄)H₂PO₄, and (NH₄)₂HPO₄. google.com The choice of precursors can significantly influence the properties of the final material.

Furthermore, innovative approaches like using formic acid as a lixiviant and hydrogen peroxide as an oxidant have been demonstrated for the selective leaching of lithium from spent LiFePO₄ batteries, which is then precipitated as high-purity lithium phosphate. researchgate.net This highlights a move towards more sustainable and circular synthetic routes that can also be applied to the production of virgin materials. The development of semi-dry approaches with water-based processing is also being explored to create more sustainable manufacturing processes for lithium iron phosphate cathodes. doaj.org

Advanced Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the dynamic processes occurring within lithium phosphate-based materials, particularly during electrochemical cycling, researchers are increasingly employing advanced in situ and operando characterization techniques. nih.govnsf.gov These methods allow for the real-time observation of structural, chemical, and morphological changes under actual operating conditions, providing invaluable insights that are not accessible through conventional ex situ analysis. nih.govnsf.gov

A variety of techniques are utilized, each offering unique information:

X-ray and Neutron-based techniques: These are powerful tools for probing the crystal structure and phase transformations of materials during electrochemical processes. nih.gov

Electron Microscopy: This provides high-resolution imaging of the material's morphology and can reveal changes at the nanoscale. nih.gov

Spectroscopic Methods: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can identify the chemical species present and track their evolution. rsc.orgresearchgate.nethelmholtz-berlin.de For instance, Raman spectroscopy has been used to study the phase transformations in lithium dihydrogen phosphate (LiH₂PO₄) at different temperatures. researchgate.net

Scanning Probe Microscopy: This allows for the characterization of surface properties and interfaces. nih.gov

The design of specialized in situ cells is crucial for successfully implementing these techniques, as they must allow for both electrochemical measurements and the penetration of the characterization probe. nih.govnsf.gov The goal is to create experimental setups that closely mimic the conditions of a real battery to ensure the relevance of the obtained data. nsf.gov By combining multiple in situ/operando techniques, a more comprehensive picture of the complex phenomena governing the performance and degradation of lithium phosphate materials can be achieved. nsf.govhelmholtz-berlin.de

Integration with Hybrid Materials Systems

The integration of this compound and other lithium phosphates into hybrid materials systems is a rapidly growing area of research aimed at enhancing their performance in energy storage applications. mdpi.comacs.org By combining lithium phosphates with other materials, such as conductive polymers or carbon-based nanostructures, researchers can address some of the inherent limitations of the individual components, like low electronic conductivity. diva-portal.orgsioc-journal.cn

One common approach is the creation of composite materials where lithium iron phosphate (LiFePO₄) is coated with a conductive layer. diva-portal.org For example, combining LiFePO₄ with polyaniline (PANI), a conductive polymer, has been shown to improve the electrochemical performance, particularly at high discharge rates. diva-portal.org The synthesis of these hybrid materials often involves chemical oxidation methods combined with thermal treatments. diva-portal.org

Another strategy involves the use of carbon-based materials to create conductive networks within the electrode. sioc-journal.cn This can improve the long-term utilization of the active material and mitigate capacity fading. sioc-journal.cn The design of these composites focuses on creating well-defined interfaces and interconnected pathways for both ions and electrons. rsc.org

Metal-organic frameworks (MOFs) are also being explored as components in hybrid systems. acs.org These materials can serve as precursors or templates for the synthesis of nanostructured electrode materials. The interaction between the inorganic and organic components in these hybrid systems is crucial for achieving synergistic effects and unlocking improved electrochemical properties. diva-portal.org The development of these advanced composite materials holds significant promise for the next generation of lithium-ion batteries and other energy storage devices. mdpi.comipprocure.com

Theoretical Predictions for Untapped Properties

Computational modeling and theoretical calculations, particularly those based on Density Functional Theory (DFT), are playing an increasingly vital role in the discovery and design of new lithium phosphate materials with enhanced properties. rsc.orgrsc.org These theoretical approaches allow researchers to predict a wide range of properties, including structural stability, cell voltage, lithium diffusion pathways, and defect chemistry, before a material is ever synthesized in the lab. rsc.org

One of the key applications of theoretical predictions is the screening of large databases of potential compounds to identify promising candidates for cathode materials in lithium-ion batteries. rsc.org By calculating properties like voltage, capacity, and stability for thousands of phosphate compounds, researchers can narrow down the most promising materials for experimental investigation. rsc.org

Theoretical studies have also been instrumental in understanding the fundamental properties of existing materials. For example, DFT calculations have been used to investigate the electronic structure of olivine (B12688019) phosphates like LiFePO₄ and have shown that approaches like GGA+U can provide more accurate predictions of their electrochemical properties. rsc.org These calculations can also shed light on the mechanisms of lithium intercalation and the reasons for performance differences between various phosphate materials. rsc.org

Furthermore, computational methods are being used to design novel electrolytes and to study the solid electrolyte interphase (SEI) that forms on the surface of electrodes. rsc.org By simulating the interactions between lithium salts, solvents, and additives at the molecular level, researchers can gain insights into how to optimize electrolyte formulations for improved battery performance and safety. rsc.org The synergy between theoretical predictions and experimental validation is accelerating the development of next-generation energy storage materials.

Environmental and Sustainability Aspects of Lithium Phosphate Research

The growing demand for lithium-ion batteries has brought the environmental and sustainability aspects of their entire lifecycle into sharp focus. dragonflyenergy.comfrontiersin.org Research in this area is increasingly directed towards developing more sustainable practices for the production, use, and recycling of lithium phosphate materials.

A key area of concern is the environmental impact of lithium extraction. innovationnewsnetwork.com Researchers are exploring new methods for extracting lithium from more dilute and common sources, such as seawater and groundwater, using techniques that are more environmentally friendly than traditional mining. innovationnewsnetwork.com

In terms of manufacturing, there is a push to develop greener and more energy-efficient processes. dragonflyenergy.comrenewablesadvice.com This includes the use of cobalt-free cathode materials like lithium iron phosphate (LiFePO₄), which is non-toxic and made from more abundant and less environmentally damaging materials. dragonflyenergy.comrenewablesadvice.com Additionally, innovative manufacturing techniques like dry electrode processing are being developed to reduce energy consumption and eliminate the use of toxic solvents. dragonflyenergy.com

Q & A

Q. What are the standard methods for synthesizing and characterizing dilithium hydrogen phosphate (Li₂HPO₄) in laboratory settings?

Li₂HPO₄ is typically synthesized via neutralization of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄) in aqueous solutions. Stoichiometric control (e.g., 2:1 molar ratio of LiOH to H₃PO₄) and pH adjustment are critical to avoid side products like Li₃PO₄. Characterization involves thermogravimetric analysis (TGA) to assess thermal stability, X-ray diffraction (XRD) for crystallinity, and FTIR spectroscopy to confirm phosphate bonding . Purity is verified using inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental Li and P quantification .

Q. How can researchers ensure the purity of Li₂HPO₄ for experimental reproducibility?

Purity assessment requires multi-method validation:

- Ion chromatography to detect residual anions (e.g., chloride or sulfate).

- Karl Fischer titration for water content ≤10.0% .

- Magnetic susceptibility measurements (e.g., ≤297 ppb magnetic impurities) to ensure suitability for sensitive applications like catalysis . Batch-specific Certificates of Analysis (CoA) should include these parameters for reproducibility .

Q. What are the optimal storage conditions for Li₂HPO₄ to prevent degradation?

Li₂HPO₄ is hygroscopic and must be stored in airtight containers under inert gas (e.g., argon) at −20°C to minimize hydrolysis and lithium carbonate formation . For short-term use, desiccators with silica gel are acceptable. Avoid exposure to CO₂ to prevent Li₂CO₃ contamination .

Advanced Research Questions

Q. How can Li₂HPO₄ be applied in enzyme kinetic studies, particularly for ATP-dependent phosphorylation?

Li₂HPO₄ serves as a phosphate donor in enzymatic assays, such as studying isopentenyl phosphate kinases (IPK) in archaea. Example protocol:

- Prepare a reaction buffer with Li₂HPO₄ (10–50 mM), ATP (5 mM), and Mg²⁺ (2 mM).

- Monitor phosphate transfer using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) coupled with HPLC or fluorescence detection . Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots .

Q. What advanced analytical techniques are suitable for studying Li₂HPO₄ in complex matrices (e.g., biological samples)?

- HPLC with phosphate-specific detectors : Use mobile phases adjusted to pH 6.5 with Li₂HPO₄ buffers to separate phosphorylated metabolites .

- 31P NMR spectroscopy : Enables tracking of phosphate group dynamics in real time .

- Mass spectrometry (MS) : Coupled with ion-pairing chromatography for low-concentration detection (LOD ≤ 0.1 ppm) .

Q. How can thermodynamic properties of Li₂HPO₄ be determined for material science applications?

- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during dissolution or ion-exchange reactions.

- Differential scanning calorimetry (DSC) : Quantifies phase transitions and decomposition temperatures (e.g., Li₂HPO₄ dehydrates at ~150°C) .

- Computational modeling : Density functional theory (DFT) predicts lattice energies and Li⁺ mobility .

Q. What structural insights can be gained from X-ray crystallography of Li₂HPO₄ complexes?

Single-crystal XRD reveals Li⁺ coordination geometry (e.g., tetrahedral vs. octahedral sites) and hydrogen-bonding networks in Li₂HPO₄ hydrates. For example, anhydrous Li₂HPO₄ adopts a monoclinic P21/c space group, while hydrates show expanded lattices . Synchrotron radiation enhances resolution for studying defect structures .

Q. How do researchers resolve contradictions in reported Li₂HPO₄ solubility data across studies?

Discrepancies often arise from varying pH, temperature, or ionic strength. To standardize:

- Use saturated solutions equilibrated at 25°C under controlled CO₂.

- Validate solubility via gravimetric analysis and cross-check with ion chromatography .

- Report detailed experimental conditions (e.g., “solubility = 12.3 g/100 mL H₂O at pH 7.0”) .

Q. What methodologies assess the biocompatibility of Li₂HPO₄ in cell culture studies?

- MTT assays : Test cytotoxicity by measuring mitochondrial activity in mammalian cells exposed to Li₂HPO₄ (0.1–10 mM).

- Phosphate uptake assays : Use radiolabeled 32P-Li₂HPO₄ to quantify transport kinetics in cancer cell lines .

- Live-cell imaging : Monitor intracellular pH changes using fluorophores (e.g., BCECF-AM) .

Q. How can Li₂HPO₄ be utilized in studying reaction mechanisms of phosphate-transfer enzymes?

Li₂HPO₄ acts as a stable phosphate analog in pre-steady-state kinetic experiments. Example workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.